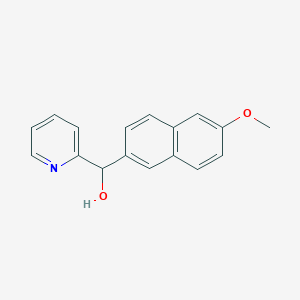

6-Methoxy-2-naphthyl-(2-pyridyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-methoxynaphthalen-2-yl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-15-8-7-12-10-14(6-5-13(12)11-15)17(19)16-4-2-3-9-18-16/h2-11,17,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZBLPPTUFMBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Field of Chiral Pyridylmethanol Ligands

Chiral pyridylmethanol ligands are a significant class of compounds in asymmetric catalysis. Their utility stems from the presence of a stereogenic carbinol center directly attached to a coordinating pyridine (B92270) ring. This arrangement allows for the formation of well-defined chiral environments around a metal center, which is crucial for achieving high enantioselectivity in a variety of chemical reactions. The nitrogen atom of the pyridine ring acts as a Lewis basic site for coordination to a metal, while the hydroxyl group of the methanol (B129727) moiety can also participate in coordination or act as a proton donor, influencing the catalytic cycle.

The development of new chiral pyridine-derived ligands is a dynamic area of research, aimed at overcoming challenges such as achieving broad reactivity while maintaining high stereoselectivity. nih.gov The structural rigidity and tunable electronic properties of these ligands are key to their success.

Significance of Naphthalene and Pyridine Scaffolds in Organic Synthesis and Coordination Chemistry

The molecular architecture of 6-Methoxy-2-naphthyl-(2-pyridyl)methanol incorporates two critical structural motifs: a naphthalene (B1677914) ring system and a pyridine (B92270) ring. Both of these scaffolds are of profound importance in organic synthesis and coordination chemistry.

Naphthalene Scaffold: The naphthalene unit provides a bulky and rigid framework. This steric hindrance is often a desirable feature in chiral ligands, as it can effectively shield one face of a coordinated substrate, leading to preferential attack from the less hindered side and thus high enantioselectivity. The extended π-system of the naphthalene ring can also engage in non-covalent interactions, such as π-stacking, which can help in the pre-organization of the substrate-catalyst complex. nih.gov Furthermore, the methoxy (B1213986) group at the 6-position of the naphthalene ring is an electron-donating group, which can modulate the electronic properties of the ligand and, consequently, the reactivity of the catalytic species. The synthesis of precursors like 6-methoxy-2-naphthaldehyde (B117158) often starts from readily available materials such as 2-methoxynaphthalene (B124790) or 6-bromo-2-methoxynaphthalene. prepchem.comprepchem.comoriprobe.comorgsyn.org

Pyridine Scaffold: The pyridine ring is a ubiquitous heterocycle in coordination chemistry and catalysis. prepchem.com Its nitrogen atom is a strong σ-donor, readily coordinating to a wide range of transition metals. The planarity of the pyridine ring and its well-defined coordination geometry contribute to the formation of stable and predictable catalyst structures. In the context of chiral ligands, the pyridine unit serves as the primary anchoring point for the metal center, placing the chiral carbinol center in close proximity to the reaction site. The synthesis of pyridine-containing ligands is well-established, often involving the reaction of a pyridine-derived organometallic reagent with an electrophile, such as an aldehyde.

Overview of Research Trajectories for 6 Methoxy 2 Naphthyl 2 Pyridyl Methanol

Retrosynthetic Analysis of the this compound Structure

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection is at the carbon-carbon bond connecting the naphthalene (B1677914) and pyridine (B92270) rings to the carbinol carbon. This disconnection reveals two key synthons: a nucleophilic 2-pyridyl anion equivalent and an electrophilic 6-methoxy-2-naphthaldehyde.

The 2-pyridyl anion can be generated from 2-bromopyridine (B144113) or 2-chloropyridine (B119429) via metal-halogen exchange to form a Grignard or organolithium reagent. The electrophilic partner, 6-methoxy-2-naphthaldehyde, can be synthesized from the more readily available 6-methoxy-2-naphthol or other derivatives through established oxidation and formylation reactions. This retrosynthetic approach forms the basis for the subsequent synthetic strategies discussed.

Development of Novel Synthetic Pathways to this compound

The construction of the target molecule can be achieved through several non-stereoselective methods, primarily involving the coupling of the two key aromatic fragments.

Grignard and Organolithium Reagent Approaches to this compound

The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. In the context of synthesizing this compound, this involves the reaction of a 2-pyridyl organometallic species with 6-methoxy-2-naphthaldehyde.

The 2-pyridyl Grignard reagent, 2-pyridylmagnesium bromide, can be prepared by treating 2-bromopyridine with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Similarly, the corresponding organolithium reagent, 2-lithiopyridine, can be generated by reacting 2-bromopyridine with an organolithium base such as n-butyllithium at low temperatures.

These nucleophilic pyridine derivatives are then reacted with 6-methoxy-2-naphthaldehyde. The aldehyde itself can be synthesized from 2-acetyl-6-methoxynaphthalene through a sequence involving hypochlorite (B82951) oxidation to 6-methoxy-2-naphthoic acid, followed by esterification, reduction to the corresponding alcohol, and subsequent selective oxidation with manganese dioxide (MnO2). nih.gov The addition of the 2-pyridyl organometallic reagent to the aldehyde, followed by an aqueous workup, yields the racemic this compound.

| Starting Materials | Reagents | Product | Reference |

| 2-Bromopyridine, 6-Methoxy-2-naphthaldehyde | 1. Mg, THF; 2. H3O+ | This compound | General Grignard Reaction |

| 2-Bromopyridine, 6-Methoxy-2-naphthaldehyde | 1. n-BuLi, THF, -78 °C; 2. H3O+ | This compound | General Organolithium Reaction |

Reduction Methodologies for the Synthesis of this compound

An alternative approach involves the reduction of the corresponding ketone, 6-methoxy-2-naphthyl 2-pyridyl ketone. This ketone can be prepared via a Friedel-Crafts acylation of 6-methoxynaphthalene with 2-picolinoyl chloride in the presence of a Lewis acid catalyst.

The subsequent reduction of the ketone to the secondary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a mild and effective reagent for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, though they require more stringent anhydrous conditions. These reduction methods produce the racemic alcohol.

| Starting Material | Reducing Agent | Solvent | Product |

| 6-Methoxy-2-naphthyl 2-pyridyl ketone | Sodium borohydride (NaBH4) | Methanol (B129727) or Ethanol | This compound |

| 6-Methoxy-2-naphthyl 2-pyridyl ketone | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | This compound |

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of stereoselective methods to access enantiopure this compound is of paramount importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of enantiopure this compound, a chiral auxiliary can be attached to either the pyridine or the naphthalene precursor.

One established strategy involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org For instance, 2-picolinic acid could be coupled with (1R,2R)-(-)-pseudoephedrine to form a chiral amide. Deprotonation at the benzylic position of the naphthalene precursor, followed by reaction with this chiral amide, would proceed in a diastereoselective manner. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched alcohol.

Another approach utilizes chiral oxazolidinones, as popularized by Evans. A chiral oxazolidinone can be acylated with a derivative of 2-picolinic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective addition reaction with a nucleophilic 6-methoxynaphthyl species. Cleavage of the auxiliary would afford the desired enantiomer.

| Chiral Auxiliary | Key Reaction | Expected Outcome | Reference |

| Pseudoephedrine | Diastereoselective addition to a chiral amide | High diastereoselectivity | wikipedia.org |

| Evans Oxazolidinone | Diastereoselective addition to a chiral N-acyl oxazolidinone | High diastereoselectivity |

Asymmetric Catalytic Routes to Enantiopure this compound

Asymmetric catalysis offers a more atom-economical and efficient route to enantiopure compounds. This involves the use of a small amount of a chiral catalyst to generate a large quantity of a single enantiomer.

A promising strategy for the asymmetric synthesis of this compound is the catalytic asymmetric addition of a 2-pyridyl nucleophile to 6-methoxy-2-naphthaldehyde. Chiral ligands, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have been successfully employed in the asymmetric addition of organozinc reagents to aldehydes. nih.gov In this scenario, a 2-pyridylzinc reagent, generated in situ, would add to 6-methoxy-2-naphthaldehyde in the presence of a chiral catalyst system, such as BINOL and Ti(O-iPr)4, to yield the target alcohol with high enantioselectivity. nih.gov

Alternatively, the asymmetric reduction of the precursor ketone, 6-methoxy-2-naphthyl 2-pyridyl ketone, can be achieved using a chiral catalyst. Noyori's ruthenium-based catalysts with chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of ketones. Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane (B79455) source.

| Catalytic System | Reaction Type | Expected Enantioselectivity | Reference |

| BINOL/Ti(O-iPr)4 | Asymmetric addition of a 2-pyridylzinc reagent to an aldehyde | High (up to >99% ee) | nih.gov |

| Chiral Ru-diphosphine complex | Asymmetric hydrogenation of a ketone | High (up to >99% ee) | General Asymmetric Catalysis |

| CBS Catalyst (chiral oxazaborolidine) | Asymmetric reduction of a ketone | High (up to >99% ee) | General Asymmetric Catalysis |

Optimization of Reaction Conditions for Scalable Synthesis of this compound

For the large-scale production of this compound, optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness. Key parameters that are typically fine-tuned include the choice of solvent, temperature, catalyst, and reactants.

One of the primary routes to this compound is through the Grignard reaction , involving the addition of a 2-pyridylmagnesium halide to 6-methoxy-2-naphthaldehyde. For scalable synthesis, the use of tetrahydrofuran (THF) as a solvent is often preferred over diethyl ether due to its better solvating properties for the Grignard reagent. libretexts.org Temperature control is critical; cryogenic conditions (e.g., -78 °C to 0 °C) can minimize side reactions, such as the formation of bipyridyl species, which can occur at higher temperatures. researchgate.net The ratio of the Grignard reagent to the aldehyde is also a key variable, with a slight excess of the Grignard reagent often employed to drive the reaction to completion.

An alternative organometallic approach involves the use of 2-lithiopyridine . Organolithium reagents are generally more reactive than their Grignard counterparts and can be beneficial for reactions with sterically hindered aldehydes. dalalinstitute.com However, their higher reactivity also necessitates stricter control of reaction conditions, particularly at low temperatures, to prevent unwanted side reactions.

A second major strategy is the reduction of (6-methoxy-2-naphthyl)(2-pyridyl)ketone . For scalable synthesis, sodium borohydride (NaBH₄) is a commonly used reducing agent due to its lower cost and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in alcoholic solvents such as methanol or ethanol. chemguide.co.uk The efficiency and selectivity of the reduction can be influenced by temperature and the presence of additives. For instance, the use of cerium(III) chloride (the Luche reduction) with NaBH₄ can sometimes improve the stereoselectivity of the reduction of ketones.

A more contemporary and highly efficient method for scalable synthesis is the palladium-catalyzed direct arylation of a pyridylmethyl silyl (B83357) ether with an appropriate aryl bromide. nih.govacs.org Optimization of this reaction involves the careful selection of the palladium catalyst and ligand, base, and solvent. A system comprising Pd(OAc)₂ as the catalyst, NIXANTPHOS as the ligand, and a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in a solvent such as 1,2-dimethoxyethane (B42094) (DME) has been shown to be effective. nih.govacs.org The reaction temperature is also a critical parameter to control for optimal yield and selectivity.

The following interactive data table summarizes optimized conditions for analogous synthetic routes, providing a basis for the scalable synthesis of this compound.

| Methodology | Key Optimization Parameters | Typical Conditions | Potential for Scalability |

| Grignard Reaction | Solvent, Temperature, Reactant Ratio | THF, -78 to 0 °C, 1.1-1.5 eq. Grignard | Good, requires careful control of exotherms |

| Organolithium Reaction | Temperature, Base | THF, < -78 °C, n-BuLi for lithiation | Moderate, requires stringent anhydrous and low-temperature conditions |

| Ketone Reduction (NaBH₄) | Solvent, Temperature, Additives | Methanol/Ethanol, 0 to 25 °C, possible use of CeCl₃ | Excellent, cost-effective and operationally simple |

| Pd-Catalyzed Arylation | Catalyst/Ligand, Base, Solvent, Temp. | Pd(OAc)₂/NIXANTPHOS, LiN(SiMe₃)₂, DME, 85 °C | Good, catalyst cost can be a factor |

Comparative Analysis of Synthetic Yields and Stereoselectivities for this compound Methodologies

A comparative analysis of the different synthetic strategies reveals trade-offs between yield, stereoselectivity, and operational complexity.

The Grignard and organolithium addition routes are direct methods for constructing the C-C bond. While potentially high-yielding, they can suffer from side reactions. For instance, the formation of 2,2'-bipyridine (B1663995) is a known issue in the preparation of 2-pyridyl Grignard reagents. researchgate.net Stereoselectivity is generally not achieved with these methods unless a chiral auxiliary or catalyst is employed, resulting in a racemic mixture of the alcohol.

The reduction of the corresponding ketone offers a more controlled approach. The synthesis of the ketone precursor, (6-methoxy-2-naphthyl)(2-pyridyl)ketone, can be achieved via methods like Friedel-Crafts acylation. The subsequent reduction to the alcohol is typically high-yielding. masterorganicchemistry.com A significant advantage of this route is the potential for high stereoselectivity through asymmetric reduction. Catalytic asymmetric hydrogenation using chiral ruthenium or rhodium catalysts can provide the desired enantiomer in high enantiomeric excess (ee). researchgate.netresearchgate.net Microbial reductions have also been shown to be highly stereoselective for the synthesis of chiral diaryl methanols.

The palladium-catalyzed direct arylation of a protected pyridylmethanol derivative is a modern and efficient alternative. This method has been reported to provide good to excellent yields for a range of aryl(pyridyl)methanols. nih.govacs.orgfigshare.com A key advantage is the avoidance of preparing potentially unstable organometallic reagents and aldehydes. However, achieving high stereoselectivity would require the development of a suitable chiral ligand for the palladium catalyst.

The following interactive data table provides a comparative overview of the yields and stereoselectivities for analogous synthetic methodologies.

| Methodology | Reported Yields (Analogous Systems) | Stereoselectivity | Advantages | Disadvantages |

| Grignard Reaction | 60-90% | Generally racemic | Direct C-C bond formation | Potential for side reactions, unstable reagents |

| Organolithium Reaction | 70-95% | Generally racemic | High reactivity, good for hindered substrates | Requires very low temperatures, strong bases |

| Ketone Reduction (achiral) | 85-99% | Racemic | High yields, readily available reducing agents | Requires synthesis of ketone precursor |

| Ketone Reduction (asymmetric) | 80-99% (up to 99% ee) | High | Access to enantiomerically pure product | Requires specialized chiral catalysts |

| Pd-Catalyzed Arylation | 69-97% | Generally racemic | High yields, avoids unstable reagents | Requires specific catalyst/ligand system |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis of this compound

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing deep insights into the connectivity and spatial arrangement of atoms.

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Assignment

The structural assignment of this compound is achieved through a systematic application of various NMR techniques.

¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information on the number and types of protons present. For this compound, distinct signals are expected for the aromatic protons of the naphthyl and pyridyl rings, the methoxy (B1213986) group protons, the methine proton, and the hydroxyl proton. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments.

2D NMR Spectroscopy: To unequivocally assign these signals, a suite of 2D NMR experiments is employed. youtube.comsdsu.eduscience.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu It is crucial for tracing the connectivity of protons within the naphthyl and pyridyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This allows for the direct assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for connecting the different fragments of the molecule, such as linking the methoxy group to the naphthyl ring and the pyridyl and naphthyl moieties to the central methine carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the relative orientation of the naphthyl and pyridyl rings and for conformational analysis.

The following tables present the hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on known values for similar structural fragments like 2-(Hydroxymethyl)pyridine. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridyl-H6 | ~8.50 | d |

| Pyridyl-H3 | ~7.80 | d |

| Pyridyl-H4 | ~7.70 | t |

| Pyridyl-H5 | ~7.20 | t |

| Naphthyl-H1 | ~7.90 | s |

| Naphthyl-H3 | ~7.85 | d |

| Naphthyl-H4 | ~7.75 | d |

| Naphthyl-H5 | ~7.30 | d |

| Naphthyl-H7 | ~7.15 | dd |

| Naphthyl-H8 | ~7.60 | d |

| Methine-CH | ~6.00 | s |

| Methoxy-OCH₃ | ~3.90 | s |

| Hydroxyl-OH | Variable | s (broad) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridyl-C2 | ~160.0 |

| Pyridyl-C6 | ~149.0 |

| Pyridyl-C4 | ~137.0 |

| Pyridyl-C3 | ~123.0 |

| Pyridyl-C5 | ~122.0 |

| Naphthyl-C6 (C-O) | ~158.0 |

| Naphthyl-C2 (C-CH) | ~140.0 |

| Naphthyl-C4a | ~135.0 |

| Naphthyl-C8a | ~130.0 |

| Naphthyl-C1 | ~129.0 |

| Naphthyl-C4 | ~128.0 |

| Naphthyl-C8 | ~127.0 |

| Naphthyl-C3 | ~125.0 |

| Naphthyl-C5 | ~119.0 |

| Naphthyl-C7 | ~106.0 |

| Methine-CH | ~75.0 |

| Methoxy-OCH₃ | ~55.0 |

Dynamic NMR Studies for Rotational Barriers in this compound

The single bond connecting the stereogenic methine carbon to the naphthyl and pyridyl rings allows for rotation of these aromatic moieties. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of these conformational exchange processes. By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for rotation around these bonds.

In a molecule like this compound, hindered rotation around the C-C bonds connecting the central carbinol carbon to the aromatic rings could lead to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals for the individual conformers and eventually to a time-averaged spectrum at higher temperatures.

X-ray Crystallography for Absolute and Relative Configuration Determination of this compound and its Solvates

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative configuration. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be invaluable.

The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. For an enantiopure crystal, anomalous dispersion techniques can be used to determine the absolute configuration at the stereogenic carbinol center. In the case of a racemic crystal, the analysis would reveal the packing of the two enantiomers in the unit cell.

Single Crystal X-ray Diffraction Analysis of Intermolecular Interactions in Solid-State this compound

Beyond the molecular structure itself, single crystal X-ray diffraction provides a detailed picture of the intermolecular interactions that govern the crystal packing. rsc.orgcardiff.ac.ukrsc.org For this compound, several types of non-covalent interactions are expected to play a crucial role:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and it can form strong hydrogen bonds with the nitrogen atom of the pyridyl ring of an adjacent molecule or with the oxygen atom of the methoxy group. The nature and geometry of these hydrogen bonds would be a key feature of the crystal packing.

π-π Stacking: The electron-rich naphthyl and pyridyl rings can engage in π-π stacking interactions, which are significant in stabilizing the crystal lattice. The analysis would reveal the distances and relative orientations of these interacting aromatic systems.

C-H···π Interactions: The crystal structure of the related 3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one reveals the presence of C-H···O hydrogen bonds. nih.gov Similar C-H···π interactions, where an aromatic C-H bond acts as a weak donor to the π-system of a neighboring aromatic ring, are also anticipated in the crystal structure of the title compound.

A detailed analysis of these interactions provides insight into the supramolecular assembly of the molecule in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups within a molecule. thermofisher.comazom.comresearchgate.netacs.orgjocpr.com These two techniques are often complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

For this compound, characteristic vibrational frequencies can be assigned to its various functional groups.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching (free) | ~3600 | FT-IR |

| O-H | Stretching (H-bonded) | 3200-3500 (broad) | FT-IR |

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H (methoxy) | Stretching | 2850-2960 | FT-IR, Raman |

| C=C (aromatic) | Stretching | 1450-1600 | FT-IR, Raman |

| C-O (hydroxyl) | Stretching | 1050-1200 | FT-IR |

| C-O (methoxy, aryl-ether) | Stretching (asymmetric) | 1230-1270 | FT-IR |

| C-O (methoxy, aryl-ether) | Stretching (symmetric) | ~1020 | Raman |

The position and shape of the O-H stretching band in the FT-IR spectrum are particularly informative about hydrogen bonding. A sharp band around 3600 cm⁻¹ would indicate a free hydroxyl group, while a broad band at lower wavenumbers (e.g., 3200-3500 cm⁻¹) is characteristic of intermolecular hydrogen bonding. By comparing the spectra in dilute solution (where intermolecular interactions are minimized) and in the solid state, the extent of hydrogen bonding can be assessed.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Studies of Enantiopure this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For an enantiopure sample of this compound, the CD spectrum would be the mirror image of that of its enantiomer.

The chromophores in this molecule, namely the naphthyl and pyridyl rings, give rise to electronic transitions in the UV-Vis region. When these chromophores are held in a chiral environment, as they are by the stereogenic center, they can exhibit distinct CD signals. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and the conformation of the molecule.

The exciton (B1674681) chirality method is a well-established approach for assigning the absolute configuration of molecules containing multiple chromophores. researchgate.net The spatial interaction of the transition dipole moments of the naphthyl and pyridyl chromophores can lead to a characteristic bisignate (two-lobed) CD signal, known as an exciton couplet. The sign of this couplet can be directly related to the helical arrangement of the chromophores, and thus to the absolute configuration at the stereocenter.

Furthermore, CD spectroscopy can be used for chiral recognition studies. nih.govnih.govnih.govaps.org By observing changes in the CD spectrum upon addition of a chiral host molecule, one can study the formation of diastereomeric complexes and gain insight into the mechanisms of chiral recognition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel compounds, offering high accuracy and precision in mass measurement. In the analysis of this compound, HRMS plays a critical role in unequivocally validating its molecular formula and in providing a detailed analysis of its fragmentation pattern, which in turn offers profound insights into its molecular architecture.

Molecular Formula Validation

The elemental composition of this compound is C₁₇H₁₅NO₂. The theoretical monoisotopic mass of a molecule is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. missouri.edu For this compound, this calculation provides a precise theoretical mass that can be compared against the experimentally determined value from an HRMS instrument.

Typically, in electrospray ionization (ESI), the molecule is observed as a protonated species, [M+H]⁺. The validation of the molecular formula is achieved by comparing the calculated exact mass of this protonated ion with the measured mass. A minimal mass difference, usually in the range of parts per million (ppm), provides strong evidence for the proposed elemental composition.

| Molecular Formula | Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) (Hypothetical) |

|---|---|---|---|---|

| C₁₇H₁₅NO₂ | [M+H]⁺ | 266.1181 | 266.1179 | -0.75 |

This table presents a hypothetical but realistic scenario for the validation of the molecular formula of this compound using HRMS. The calculated m/z is based on the compound's elemental composition.

Fragmentation Pattern Analysis

The fragmentation of the molecular ion in the mass spectrometer provides a "fingerprint" of the compound's structure. By analyzing the masses of the fragment ions, the connectivity of the different structural motifs within the molecule can be deduced. The fragmentation of this compound is expected to proceed through several key pathways, reflecting the cleavage of its main structural components: the methoxynaphthyl group, the pyridyl group, and the carbinol bridge.

Upon collisional activation, the protonated molecular ion ([M+H]⁺ at m/z 266.1181) is anticipated to undergo characteristic fragmentations. A primary fragmentation event would likely be the loss of a water molecule (H₂O) from the carbinol group, a common fragmentation pathway for alcohols, leading to a highly stabilized carbocation. youtube.com Subsequent fragmentations would involve cleavages at the bonds connecting the aromatic rings to the benzylic carbon.

Key predicted fragmentation pathways include:

Loss of a water molecule: The [M+H-H₂O]⁺ fragment is a common and expected fragmentation for alcohols.

Cleavage of the C-C bond between the carbinol carbon and the naphthyl ring: This would lead to the formation of a pyridyl-containing fragment.

Cleavage of the C-C bond between the carbinol carbon and the pyridyl ring: This would result in the formation of a methoxynaphthyl-containing fragment.

Fragmentation of the methoxynaphthyl moiety: This can involve the loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the methoxy group.

| Predicted Fragment Ion | Proposed Elemental Composition | Calculated m/z | Description of Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₁₆NO₂⁺ | 266.1181 | Molecular Ion |

| [M+H-H₂O]⁺ | C₁₇H₁₄N⁺ | 232.1126 | Loss of water |

| [C₁₁H₉O]⁺ | C₁₁H₉O⁺ | 157.0653 | Methoxynaphthyl cation after cleavage |

| [C₆H₆N]⁺ | C₆H₆N⁺ | 92.0495 | Pyridyl-methyl cation after cleavage |

| [C₁₀H₇O]⁺ | C₁₀H₇O⁺ | 143.0497 | Loss of methyl radical from methoxynaphthyl fragment |

This table presents a predicted fragmentation pattern for this compound based on established fragmentation principles of its constituent chemical groups. The data is theoretical and serves to illustrate the expected fragmentation behavior in an HRMS experiment.

The detailed analysis of these fragmentation patterns, in conjunction with the high-resolution mass measurements, provides an unambiguous confirmation of the structure of this compound.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2 Naphthyl 2 Pyridyl Methanol

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals of 6-Methoxy-2-naphthyl-(2-pyridyl)methanol

No published studies were found that specifically detail the quantum chemical calculations of the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics of this compound

There is no available research detailing DFT studies to determine the conformational preferences, rotational barriers, or relative energies of different conformers of this compound.

Molecular Dynamics Simulations for Solvent Effects on the Conformations and Dynamics of this compound

Specific molecular dynamics simulations investigating the influence of different solvents on the conformational landscape and dynamic behavior of this compound have not been reported in the scientific literature.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, CD Spectra) for this compound

While computational prediction of spectroscopic parameters is a common practice, no specific studies were found that report the predicted NMR chemical shifts, vibrational frequencies, or circular dichroism (CD) spectra for this compound. The theoretical calculation of CD spectra, for instance, is a routine method for a given conformation, but its application to this compound is not documented. nih.gov

Theoretical Mechanistic Studies of Reactions Involving this compound

A search of the literature did not yield any theoretical studies on the reaction mechanisms involving this compound, such as its formation, degradation, or participation in chemical transformations.

Analysis of Intermolecular Interactions and Non-Covalent Forces in this compound Using Computational Methods

There are no available computational analyses focused on the specific intermolecular interactions, such as hydrogen bonding or π-stacking, or other non-covalent forces within the crystal structure or in solution for this compound.

Coordination Chemistry of 6 Methoxy 2 Naphthyl 2 Pyridyl Methanol As a Ligand

Ligand Design Principles and Potential Coordination Modes of 6-Methoxy-2-naphthyl-(2-pyridyl)methanol

There is no available literature that discusses the design principles or the potential coordination modes of this compound.

Synthesis and Characterization of Metal Complexes of this compound

No published studies were found describing the synthesis and characterization of metal complexes involving this compound. Consequently, there is no information on its complexation with first-row transition metals, precious metals, or lanthanides and actinides.

Information not available in the current body of scientific literature.

Information not available in the current body of scientific literature.

Information not available in the current body of scientific literature.

Structural Elucidation of Metal-6-Methoxy-2-naphthyl-(2-pyridyl)methanol Complexes via X-ray Crystallography

There are no published crystal structures for metal complexes of this compound.

Spectroscopic Characterization of Metal Complexes: UV-Vis, Luminescence, EPR, and Mössbauer Spectroscopy for this compound Adducts

No spectroscopic data for metal adducts of this compound has been reported in the scientific literature.

Electrochemical Properties of this compound Metal Complexes

No published studies were found that investigate the electrochemical behavior of metal complexes formed with this compound. This includes techniques such as cyclic voltammetry or other electrochemical methods that would provide data on redox potentials and electron transfer processes of these potential complexes.

Investigation of Metal-Ligand Binding Affinities and Thermodynamic Parameters for this compound

There is no available literature detailing the binding affinities (e.g., binding constants) or the thermodynamic parameters (e.g., enthalpy, entropy, and Gibbs free energy changes) for the complexation of this compound with any metal ions. Such studies are crucial for understanding the stability and formation of metal-ligand complexes.

Catalytic Applications of 6 Methoxy 2 Naphthyl 2 Pyridyl Methanol and Its Metal Complexes

Role of 6-Methoxy-2-naphthyl-(2-pyridyl)methanol as a Chiral Ligand in Asymmetric Catalysis

There is currently no available scientific literature that describes the synthesis, characterization, or application of this compound as a chiral ligand in the field of asymmetric catalysis. While its structure suggests potential as a bidentate N,O-ligand, its efficacy and stereochemical control in catalytic reactions have not been reported.

Enantioselective Transformations Catalyzed by Metal Complexes of this compound

No published research could be found that investigates the use of metal complexes derived from this compound in the following enantioselective transformations:

Asymmetric Hydrogenation Reactions

There are no studies reporting the application of this compound-metal complexes as catalysts for the asymmetric hydrogenation of prochiral olefins, ketones, or imines.

Asymmetric Oxidation and Reduction Reactions

Information regarding the use of catalysts based on this compound for asymmetric oxidation (e.g., epoxidation, dihydroxylation) or reduction (e.g., transfer hydrogenation of ketones) is not available in the current body of scientific research.

Kinetic Resolution Strategies Utilizing this compound Catalysts

There are no documented instances of this compound-based catalysts being employed in the kinetic resolution of racemic mixtures of alcohols, esters, or other chiral compounds.

Mechanistic Insights into Catalytic Cycles Involving this compound Ligands via Experimental and Computational Studies

In the absence of any reported catalytic activity, there have been no experimental or computational studies to elucidate the potential mechanistic pathways involving this compound as a ligand.

Ligand Tuning and Modification Strategies for Enhanced Catalytic Activity and Selectivity of this compound Complexes

The hypothetical catalytic activity of metal complexes derived from this compound could be systematically optimized through various ligand tuning and modification strategies. The inherent structure of the ligand, featuring a chiral center at the methanol (B129727) carbon, a bidentate N,O-coordination site (from the pyridine (B92270) nitrogen and the hydroxyl oxygen), and electronically distinct naphthyl and pyridyl rings, offers multiple avenues for modification.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on both the naphthyl and pyridyl rings can significantly influence the electronic properties of the metal center in a complex. For instance, the existing methoxy (B1213986) group on the naphthyl ring is an electron-donating group, which increases the electron density on the metal center. This can enhance the catalytic activity in certain reactions, such as oxidative additions. Conversely, adding electron-withdrawing groups (e.g., -CF₃, -NO₂) to the pyridyl or naphthyl rings would make the metal center more electrophilic, which could be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Steric Effects: The steric bulk around the metal center is a critical factor in controlling the selectivity of a catalyst, particularly in asymmetric catalysis. For the this compound ligand, modifications could include:

Introduction of bulky groups: Adding bulky substituents to the positions ortho to the coordinating nitrogen on the pyridyl ring or on the naphthyl ring can create a more defined chiral pocket around the metal center. This steric hindrance can dictate the orientation of the substrate, leading to higher enantioselectivity.

Modification of the naphthyl group: Replacing the naphthyl group with other bulky aromatic systems could also be a viable strategy to tune the steric environment.

Table 1: Hypothetical Ligand Modifications and Their Potential Catalytic Impact

| Modification Site | Substituent | Potential Effect on Catalysis |

|---|---|---|

| Pyridyl Ring | Electron-withdrawing group (e.g., -Cl, -CF₃) | Increases metal center electrophilicity, potentially enhancing activity for certain nucleophilic reactions. |

| Pyridyl Ring | Bulky alkyl group (e.g., -tBu) at C6 | Increases steric hindrance, potentially improving enantioselectivity in asymmetric catalysis. |

| Naphthyl Ring | Replacement of -OCH₃ with -H or -CF₃ | Modulates the electron density on the metal center, allowing for fine-tuning of reactivity. |

| Methanol Group | Derivatization to an ether or ester | Alters the ligand's coordination properties and solubility. |

Development of Homogeneous and Heterogeneous Catalytic Systems Based on this compound

Should this compound be found to form active catalysts, both homogeneous and heterogeneous systems could be developed.

Homogeneous Catalysis: In a homogeneous system, the metal complex of this compound would be soluble in the reaction medium. This approach offers several advantages, including high activity and selectivity due to the well-defined nature of the catalytic species. The principles of homogeneous catalysis are well-established, and transition metals are often used as catalysts due to their variable oxidation states, which allows them to mediate electron transfer between reactants. youtube.com The catalyst and reactants exist in the same phase, typically in a solution. youtube.com Ruthenium complexes with pyridyl-containing ligands, for example, are known to be effective catalysts for a variety of transformations, including transfer hydrogenation and oxidation reactions. nih.gov The synthesis of chiral diaryl methanols has been achieved through asymmetric hydrogenation using ruthenium catalysts, highlighting the potential for similar applications with new chiral ligands. nih.gov

Heterogeneous Catalysis: For industrial applications, immobilizing the catalyst on a solid support is often preferred to facilitate catalyst separation and recycling. Several strategies could be employed to create heterogeneous catalysts from this compound complexes:

Covalent Anchoring: The ligand could be functionalized with a reactive group (e.g., a silane) that allows for covalent attachment to a solid support like silica (B1680970) or a polymer resin. This approach can lead to robust catalysts with minimal leaching of the metal complex. The immobilization of rhodium complexes on silica via pyridine-containing ligands has been explored for reactions like methanol carbonylation. cas.cz

Ion Exchange: If the metal complex is cationic, it could be immobilized on an anionic support material through ion exchange.

Encapsulation: The metal complex could be physically entrapped within the pores of a mesoporous material, such as a metal-organic framework (MOF) or a zeolite.

The development of heterogeneous catalysts often involves a trade-off between the ease of separation and potential reductions in catalytic activity or selectivity compared to their homogeneous counterparts. nih.gov

Table 2: Comparison of Hypothetical Homogeneous and Heterogeneous Systems

| Feature | Homogeneous System | Heterogeneous System |

|---|---|---|

| Catalyst State | Soluble in reaction medium | Immobilized on a solid support |

| Activity/Selectivity | Potentially higher due to well-defined active sites | May be lower due to mass transfer limitations or support interactions |

| Catalyst Separation | Often requires difficult and costly processes | Generally straightforward (e.g., filtration) |

| Catalyst Reusability | Challenging | A primary advantage |

| Industrial Application | Less common for large-scale processes | Preferred for continuous flow and large-scale production |

Derivatization Strategies and Analogue Synthesis for 6 Methoxy 2 Naphthyl 2 Pyridyl Methanol

Structural Modification at the Naphthyl Moiety of 6-Methoxy-2-naphthyl-(2-pyridyl)methanol

Modifications to the 6-methoxy-2-naphthyl group are typically achieved by utilizing substituted naphthalenic starting materials prior to the coupling with the pyridyl fragment. The synthesis of various 6-methoxynaphthalene derivatives serves as a foundation for creating analogues with diverse functionalities on the naphthyl ring system.

A common precursor for such syntheses is 2-acetyl-6-methoxynaphthalene (B28280). This starting material can be manipulated through various synthetic routes to introduce different substituents. For example, derivatives of naproxen (B1676952), which is 2-(6-methoxynaphthalen-2-yl)propanoic acid, have been extensively synthesized, showcasing the feasibility of modifications at the naphthyl core. nih.govmdpi.comresearchgate.net These synthetic strategies can be adapted to produce a range of 6-methoxy-2-naphthaldehyde (B117158) precursors, which can then be reacted with a suitable pyridyl nucleophile to yield the desired substituted (6-methoxynaphthalen-2-yl)(pyridin-2-yl)methanol analogues.

Table 1: Examples of Precursors for Naphthyl Moiety Modification

| Precursor Compound | Potential Modifications | Resulting Analogue Type |

| 6-bromo-2-methoxynaphthalene | Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups. | Aryl-, vinyl-, or alkynyl-substituted naphthyl analogues. |

| 6-hydroxy-2-naphthoic acid | Etherification or esterification of the hydroxyl group; amide coupling of the carboxylic acid. | Analogues with modified ether/ester linkages or amide functionalities. |

| 2-acetyl-6-methoxynaphthalene | α-halogenation followed by nucleophilic substitution; Willgerodt-Kindler reaction to form a thioamide. | Analogues with functional groups at the benzylic position or a converted side chain. |

Chemical Transformations and Functionalization of the Pyridyl Ring in this compound

The pyridyl ring offers numerous opportunities for functionalization, which can significantly impact the electronic properties and binding interactions of the molecule. The nitrogen atom in the pyridine (B92270) ring can be quaternized to form pyridinium (B92312) salts, a strategy that has been employed in the synthesis of cholinesterase inhibitors. acs.org

Furthermore, the pyridine ring can be substituted with various functional groups. The synthesis of substituted pyridine derivatives, such as those with methyl, halogen, or methoxycarbonyl groups, has been explored in different contexts. mdpi.comnih.govrsc.orgmdpi.comebi.ac.uknih.gov For instance, 2,6-disubstituted pyridine derivatives have been incorporated into conjugated polymers for ion sensing applications. rsc.org The synthesis of various substituted pyridyl methanols, such as (6-Methoxypyridin-2-yl)methanol and (6-Bromo-pyridin-2-yl)methanol, demonstrates the feasibility of introducing substituents onto the pyridyl ring before its attachment to the naphthylmethanol core. bldpharm.combiosynth.comsigmaaldrich.com

Table 2: Potential Functionalization of the Pyridyl Ring

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., organometallics, alkoxides) on halopyridine precursors. | Alkyl, aryl, or alkoxy groups. |

| Electrophilic Aromatic Substitution | Nitrating or halogenating agents on activated pyridine rings. | Nitro or halogen groups. |

| N-Oxidation | Peroxy acids (e.g., m-CPBA). | Pyridine-N-oxide. |

| Lithiation and subsequent reaction | n-Butyllithium followed by an electrophile. | Various substituents (e.g., silyl (B83357), carboxyl). |

Derivatization of the Hydroxyl Group in this compound for Enhanced Ligand Properties

The secondary hydroxyl group is a key functional handle for derivatization. It can be esterified or etherified to modulate the lipophilicity and steric bulk of the molecule. Such modifications are common in drug design to improve pharmacokinetic properties.

One approach involves the oxidation of the hydroxyl group to a ketone. The resulting (6-methoxynaphthalen-2-yl)(pyridin-2-yl)methanone can then undergo a variety of reactions. For example, it can be a precursor for the synthesis of more complex heterocyclic systems or be used in reductive amination reactions.

Another strategy is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, thiols, and amines, which can then be used for further conjugation. The synthesis of naproxen amides from its corresponding carboxylic acid highlights a potential derivatization pathway if the hydroxyl group of the target compound is first oxidized to a carboxylic acid. nih.govmdpi.com

Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies in Theoretical Models

The synthesis of a library of analogues is fundamental for establishing robust structure-activity relationships (SAR). By systematically altering different parts of the this compound scaffold, researchers can probe the interactions with biological targets and refine theoretical models.

SAR studies on related structures, such as naproxen derivatives and other pyridine-containing compounds, have provided valuable insights. researchgate.netacs.orgmdpi.comnih.govebi.ac.uk For example, studies on N-(6-methylpyridin-yl)-substituted aryl amides have explored the impact of replacing an alkyne linker with an amide group on receptor binding. nih.gov Similarly, research on 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues has elucidated the structural requirements for potent antagonist activity at metabotropic glutamate (B1630785) receptors. ebi.ac.uk These studies provide a framework for designing and synthesizing analogues of this compound to explore their biological activities.

Table 3: SAR-Driven Analogue Design

| Moiety to Modify | Example Modifications | Potential Impact on Activity |

| Naphthyl Methoxy (B1213986) Group | Demethylation to hydroxyl; conversion to other alkoxy groups. | Altered hydrogen bonding potential and lipophilicity. |

| Pyridyl Ring Position | Isomeric pyridyl rings (3-pyridyl, 4-pyridyl). | Changes in the vector and orientation of the nitrogen lone pair. |

| Linker between Rings | Introduction of a spacer (e.g., methylene, ethylene). | Increased conformational flexibility. |

| Stereochemistry | Resolution of enantiomers of the chiral alcohol. | Enantioselective interactions with biological targets. |

Development of Conjugates and Polymeric Supports Incorporating the this compound Scaffold

The functional groups on the this compound scaffold can be exploited for conjugation to other molecules or for immobilization on polymeric supports. For instance, a hydroxyl or an introduced amino or carboxyl group can be used to link the molecule to peptides, proteins, or fluorescent labels.

The incorporation of pyridine derivatives into conjugated polymers has been shown to yield materials with interesting photoluminescence and ion-sensing properties. rsc.org This suggests that this compound or its derivatives could be polymerized or grafted onto existing polymers to create novel functional materials. Such materials could find applications in areas like chemical sensing, catalysis, or as part of a drug delivery system.

Intermolecular Interactions and Supramolecular Assemblies Involving 6 Methoxy 2 Naphthyl 2 Pyridyl Methanol

Analysis of Hydrogen Bonding Networks in Crystalline Forms of 6-Methoxy-2-naphthyl-(2-pyridyl)methanol

While specific crystallographic data for this compound is not publicly available, the molecular structure strongly suggests the formation of robust hydrogen bonding networks in its crystalline forms. The primary hydrogen bond donor is the hydroxyl (-OH) group, and the potential acceptors are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group.

The most probable and strongest hydrogen bond would be an intermolecular O-H···N interaction between the hydroxyl group of one molecule and the pyridyl nitrogen of an adjacent molecule. This type of interaction is a common and predictable motif in the crystal structures of pyridyl-alcohols. nih.gov The geometry of this hydrogen bond is expected to be nearly linear, with a donor-acceptor distance (O···N) typically in the range of 2.7 to 2.9 Å.

Additionally, weaker C-H···O and C-H···π interactions are likely to play a significant role in stabilizing the crystal lattice. The aromatic protons of the naphthalene (B1677914) and pyridine rings can act as weak hydrogen bond donors to the oxygen atoms of the methoxy and hydroxyl groups of neighboring molecules.

A hypothetical representation of the primary hydrogen bonding interactions is presented in the table below, based on typical values observed in related structures.

| Donor | Acceptor | Type of Hydrogen Bond | Predicted Distance (Å) |

| O-H | N (pyridyl) | Strong, Intermolecular | 2.7 - 2.9 |

| C-H (aromatic) | O (hydroxyl) | Weak, Intermolecular | 3.2 - 3.5 |

| C-H (aromatic) | O (methoxy) | Weak, Intermolecular | 3.2 - 3.5 |

These hydrogen bonds can lead to the formation of various supramolecular synthons, such as one-dimensional chains or more complex two-dimensional and three-dimensional networks, which are fundamental to the principles of crystal engineering.

Investigation of π-π Stacking and Edge-to-Face Interactions of the Aromatic Moieties in this compound

The planar aromatic systems of the naphthalene and pyridine rings in this compound are predisposed to engage in π-π stacking and edge-to-face (C-H···π) interactions. These interactions are crucial in the organization of aromatic molecules in the solid state and can significantly influence their electronic and photophysical properties.

π-π Stacking: Parallel or near-parallel stacking of the aromatic rings can occur between adjacent molecules. This can involve naphthalene-naphthalene, pyridine-pyridine, or naphthalene-pyridine interactions. The electron-rich naphthalene ring may preferentially stack with the relatively electron-deficient pyridine ring. The interplanar distances in such π-π stacking interactions are typically in the range of 3.3 to 3.8 Å. The presence of the methoxy group, an electron-donating substituent, on the naphthalene ring can further modulate the electronic nature of the π-system and influence the strength and geometry of these interactions. Studies on related naphthalenediimides demonstrate the significance of π-π interactions in their crystal packing. acs.orgnih.gov

A summary of the potential non-covalent interactions involving the aromatic moieties is provided in the table below.

| Interacting Moieties | Type of Interaction | Predicted Geometry/Distance |

| Naphthalene - Naphthalene | π-π Stacking | Parallel displaced, ~3.4 - 3.8 Å |

| Pyridine - Pyridine | π-π Stacking | Parallel displaced, ~3.3 - 3.7 Å |

| Naphthalene - Pyridine | π-π Stacking | Parallel displaced, ~3.3 - 3.6 Å |

| C-H (Naphthalene) - Pyridine | Edge-to-Face (C-H···π) | Perpendicular, H···π centroid ~2.5 - 2.9 Å |

| C-H (Pyridine) - Naphthalene | Edge-to-Face (C-H···π) | Perpendicular, H···π centroid ~2.5 - 2.9 Å |

The combination of these stacking and edge-to-face interactions, along with the hydrogen bonding networks, would result in a densely packed and stable three-dimensional supramolecular architecture.

Self-Assembly Strategies Utilizing this compound as a Building Block

The multifunctional nature of this compound makes it an excellent candidate for use as a building block in supramolecular self-assembly. The directional nature of its hydrogen bonding capabilities, coupled with the less directional but significant π-π and C-H···π interactions, can be exploited to construct a variety of ordered nanostructures.

One potential strategy involves the formation of one-dimensional (1D) chains or tapes through the primary O-H···N hydrogen bonds. These chains could then be further organized into two-dimensional (2D) sheets or three-dimensional (3D) frameworks via the weaker π-π stacking and C-H···O/π interactions. The self-assembly of pyridyl derivatives into well-defined structures like organogels and liquid crystalline phases has been previously reported. elsevierpure.com

Furthermore, the introduction of metal ions could lead to the formation of coordination polymers or metal-organic frameworks (MOFs). The pyridyl nitrogen is a well-known coordination site for a variety of metal ions. nih.gov By coordinating with metal centers, this compound could act as a ligand, leading to the formation of extended, predictable, and potentially porous structures with interesting catalytic or gas sorption properties. The self-assembly of similar bis(1,2,3-triazolyl)pyridine macrocycles has been shown to form nanotube structures in the solid state. rsc.orgresearchgate.net

The perturbation of self-assembly through external stimuli, such as solvent polarity or temperature, could also be explored. For instance, in different solvents, the competition for hydrogen bonding sites could lead to different assembled structures. The self-assembly of the tobacco mosaic virus coat protein, for example, is significantly altered by the presence of alcohols. beilstein-journals.org

Host-Guest Chemistry and Recognition Phenomena with this compound

Host-guest chemistry involves the formation of a complex between a 'host' molecule, which has a binding cavity, and a 'guest' molecule that fits within it. wikipedia.org this compound has the potential to participate in host-guest chemistry in several ways, acting as either a guest or a component of a larger host assembly.

The naphthalene moiety is a common guest for various macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. The hydrophobic nature and the size of the naphthyl group make it a suitable candidate for encapsulation within the nonpolar cavities of these hosts. The formation of such host-guest complexes can alter the photophysical properties of the naphthyl unit, leading to applications in sensing and molecular recognition. For example, the complexation of naphthyl derivatives with cucurbit nih.govuril has been extensively studied. nih.gov

Conversely, assemblies of this compound could potentially form cavities capable of encapsulating smaller guest molecules. The arrangement of the aromatic panels and the methoxy groups could create pockets with specific sizes and chemical environments.

The pyridyl group can also play a role in molecular recognition through its ability to coordinate to metal ions or to form hydrogen bonds with complementary functional groups. This could be utilized in the design of chemosensors where the binding of a specific analyte to the pyridyl nitrogen or the hydroxyl group results in a detectable signal, such as a change in fluorescence. The use of naphthylurea and naphthylthiourea derivatives as fluorescent chemosensors for anions has been demonstrated. rsc.orgrsc.org

| Potential Role | Interacting Moiety | Potential Host/Guest |

| Guest | Naphthyl group | Cyclodextrins, Calixarenes, Cucurbiturils |

| Host Component | Self-assembled structure | Small organic molecules, ions |

| Recognition Site | Pyridyl nitrogen | Metal ions, Hydrogen bond donors |

| Recognition Site | Hydroxyl group | Hydrogen bond acceptors |

The rich interplay of non-covalent interactions and the presence of multiple functional groups make this compound a molecule of significant interest for the development of new supramolecular systems and functional materials.

Future Directions and Emerging Research Avenues for 6 Methoxy 2 Naphthyl 2 Pyridyl Methanol

Exploration of Novel Synthetic Methodologies for Enantiopure 6-Methoxy-2-naphthyl-(2-pyridyl)methanol

The generation of enantiomerically pure chiral alcohols is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and asymmetric catalysis. The development of efficient and highly selective methods to produce enantiopure this compound is a critical first step in exploring its potential. Future research will likely focus on catalytic asymmetric methods that offer advantages over classical resolution or the use of stoichiometric chiral reagents.

A primary strategy for the synthesis of enantiopure this compound would be the asymmetric reduction of the corresponding prochiral ketone, 6-methoxy-2-naphthyl pyridin-2-yl ketone. This transformation is well-precedented for a wide range of ketones and can be achieved with high enantioselectivity using various catalytic systems. wikipedia.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for asymmetric hydrogenation and transfer hydrogenation. nih.govacs.org For instance, ruthenium complexes with chiral diphosphine ligands like BINAP and its derivatives, often in combination with a chiral diamine, have set the standard for ketone hydrogenation. nih.gov Another powerful approach is the use of chiral oxazaborolidine catalysts, as pioneered by Corey, which facilitate the enantioselective reduction of ketones with borane (B79455) reagents. wikipedia.org

Alternatively, the enantioselective addition of an organometallic reagent to an aldehyde precursor is a powerful C-C bond-forming strategy to access chiral alcohols. In this context, the addition of a 2-pyridyl organometallic species (e.g., 2-pyridylzinc or 2-pyridyllithium) to 6-methoxy-2-naphthaldehyde (B117158) in the presence of a chiral ligand could afford the target molecule. The enantioselective addition of organozinc reagents to aldehydes, in particular, is a well-developed field with a plethora of effective chiral catalysts, including amino alcohols and BINOL derivatives. nih.govacs.org

The table below outlines potential catalytic systems that could be investigated for the enantioselective synthesis of this compound.

| Precursor | Reaction Type | Potential Catalytic System | Key Features |

| 6-Methoxy-2-naphthyl pyridin-2-yl ketone | Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Employs isopropanol (B130326) or formic acid as a hydrogen source; proven effective for a wide range of ketones. nih.gov |

| 6-Methoxy-2-naphthyl pyridin-2-yl ketone | Asymmetric Hydrogenation | Ru-BINAP/Diamine | High turnover numbers and excellent enantioselectivities are achievable under hydrogen pressure. nih.gov |

| 6-Methoxy-2-naphthyl pyridin-2-yl ketone | Asymmetric Hydrosilylation | Rh(I) or Cu(I) with Chiral Ligand | Uses silanes as reducing agents, followed by hydrolysis. |

| 6-Methoxy-2-naphthaldehyde | Asymmetric Alkylation/Arylation | Diethylzinc (B1219324) with Ti(O-iPr)₄ and Chiral Ligand (e.g., BINOL) | A well-established method for adding alkyl groups to aldehydes with high enantioselectivity. nih.govmdpi.com |

Future work in this area should not only aim for high enantioselectivity and yield but also focus on developing methodologies that are scalable, use earth-abundant metal catalysts, and operate under mild, environmentally benign conditions.

Advanced Applications in Highly Selective Asymmetric Catalysis

The molecular structure of this compound, a chiral amino alcohol analogue, makes it a prime candidate for use as a ligand in asymmetric catalysis. The pyridine (B92270) nitrogen provides a coordination site for a metal center, while the chiral hydroxyl group can participate in the formation of a rigid, stereochemically defined chelate ring that influences the selectivity of a catalyzed reaction. The naphthyl group provides a sterically bulky framework that can create a well-defined chiral pocket around the metal's active site.

A significant area of future research will be the application of this compound as a ligand in the catalytic asymmetric addition of organozinc reagents to aldehydes. Chiral amino alcohols are among the most successful ligands for this transformation, which is a key method for producing a wide variety of chiral secondary alcohols. nih.govacs.org The performance of this compound could be benchmarked against established ligands in the addition of diethylzinc to benzaldehyde (B42025) and other prochiral aldehydes.

Furthermore, chiral pyridine-derived ligands have been successfully employed in a diverse range of other metal-catalyzed reactions. acs.org These include asymmetric hydrogenations, hydrosilylations, and C-H functionalization reactions. acs.orgmdpi.commdpi.com The combination of a soft pyridine donor and a hard alcohol donor in this compound could be particularly effective in reactions catalyzed by late transition metals like palladium, rhodium, and iridium. For example, chiral P,N and N,N ligands are instrumental in many modern catalytic processes. acs.orgpnas.org

The table below summarizes potential catalytic applications for this compound as a chiral ligand.

| Catalytic Reaction | Metal Center | Substrate Class | Potential Advantage |

| Asymmetric addition of dialkylzincs to aldehydes | Zinc(II), Titanium(IV) | Aromatic and aliphatic aldehydes | A fundamental C-C bond-forming reaction to produce chiral alcohols. nih.govacs.org |

| Asymmetric transfer hydrogenation of ketones | Ruthenium(II), Iridium(III) | Prochiral ketones | Offers a mild and practical method for synthesizing chiral secondary alcohols. nih.gov |

| Asymmetric allylic alkylation | Palladium(0) | Allylic acetates, carbonates | A powerful method for constructing chiral C-C bonds. |

| Enantioselective C-H borylation | Iridium(I) | Aromatic and aliphatic C-H bonds | Direct functionalization of C-H bonds is a highly atom-economical process. acs.org |

Research in this domain would involve synthesizing the corresponding metal complexes and systematically evaluating their catalytic activity and enantioselectivity across a range of substrates.

Integration of this compound into Smart Materials and Nanomaterials

The integration of chiral molecules into functional materials is a rapidly growing field of research. The unique properties of this compound, including its chirality, potential for metal coordination, and the presence of a fluorogenic naphthyl group, make it an interesting building block for smart and nanomaterials.

One avenue of exploration is the development of chiral sensors. The pyridine and hydroxyl groups can act as a binding site for metal ions or other analytes. Upon binding, a change in the conformation or electronic properties of the molecule could lead to a detectable change in its fluorescence, originating from the methoxynaphthalene moiety. This could be harnessed to create enantioselective sensors, where the chiral environment of the ligand leads to a differential response to the enantiomers of a chiral analyte.

Another potential application lies in the construction of chiral Metal-Organic Frameworks (MOFs) or coordination polymers. Using this compound as a chiral linker could lead to the formation of porous materials with chiral channels. Such materials are of great interest for enantioselective separations, heterogeneous asymmetric catalysis, and chiral recognition.

Furthermore, the molecule could be anchored to the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots) to create chiral nanomaterials. These functionalized nanoparticles could find applications in heterogeneous catalysis, where the catalyst could be easily recovered and reused, or in biomedical imaging and sensing.

Theoretical Prediction and Experimental Validation of New Reactivity Modes and Ligand Properties

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules before their synthesis and testing, saving significant time and resources. For this compound, theoretical studies would be invaluable in guiding experimental work.

Density Functional Theory (DFT) calculations can be used to model the three-dimensional structure of the molecule and its metal complexes. These calculations can predict key properties such as bond lengths, bond angles, and the conformational preferences of the ligand when coordinated to a metal. This information is crucial for understanding the origin of stereoselectivity in catalytic reactions.

Furthermore, computational models can predict the electronic properties of the ligand, such as its donor strength (e.g., by calculating the energy of the nitrogen and oxygen lone pair orbitals) and the steric bulk of the naphthyl group. These parameters are critical in determining the reactivity and selectivity of the corresponding metal catalysts.

Theoretical predictions can also be used to explore novel reactivity modes. For example, computational screening could suggest which metal-catalyzed reactions are most likely to be successful with this ligand. By calculating the transition state energies for different catalytic cycles, researchers can prioritize the most promising experimental avenues. The validation of these theoretical predictions through carefully designed experiments would be a key aspect of this research direction, creating a powerful feedback loop between theory and practice.

Computational Design and Synthesis of Enhanced Derivatives with Tunable Properties

Building upon the theoretical understanding of the parent molecule, computational tools can be used to design new derivatives of this compound with enhanced properties. This in silico design process allows for the systematic tuning of the ligand's steric and electronic characteristics to optimize its performance for a specific application.

For example, if initial studies show that greater steric hindrance is required to achieve higher enantioselectivity in a particular reaction, derivatives with bulky substituents on the naphthalene (B1677914) or pyridine rings could be designed. DFT calculations could then be used to evaluate the steric profile of these new designs before any synthetic work is undertaken.

Similarly, the electronic properties of the ligand can be tuned. Introducing electron-donating or electron-withdrawing groups on the aromatic rings will alter the electron density at the coordinating nitrogen and oxygen atoms, which in turn affects the reactivity of the metal center. For instance, adding an electron-withdrawing group like a trifluoromethyl group to the pyridine ring would make the metal center more electrophilic, which could be beneficial for certain catalytic transformations.

Once promising derivatives have been identified through computational screening, they can be synthesized and their properties experimentally validated. This iterative cycle of computational design, synthesis, and testing is a powerful paradigm for accelerating the development of new, high-performance chiral ligands and catalysts based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-2-naphthyl-(2-pyridyl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves substitution and reduction processes starting from naphthalene and pyridine derivatives. For example, coupling a 6-methoxynaphthyl moiety with a 2-pyridylmethanol group under reflux conditions in anhydrous ethanol or tetrahydrofuran (THF) is a common approach. Optimization includes:

- Temperature control : Maintaining 339 K during coupling reactions improves reaction rates .

- Catalyst selection : Using bases like sodium hydride or potassium carbonate enhances substitution efficiency .

- Purification : Column chromatography with silica gel or recrystallization from ethanol ensures high purity .

Yield improvements (~70–85%) are achieved by slow addition of reactants and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., methoxy at δ 3.8–4.0 ppm, pyridyl protons at δ 7.5–8.5 ppm) and confirms substitution patterns .

- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 295.12) and fragmentation pathways .

- Infrared (IR) spectroscopy : Detects hydroxyl (O–H stretch ~3300 cm⁻¹) and methoxy (C–O stretch ~1250 cm⁻¹) groups .

Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols align with GHS/CLP guidelines:

- Hazard classification : Acute toxicity (Category 4; H302/H312/H332) and chronic aquatic hazard (H413) .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize skin/eye contact and inhalation .

- Waste disposal : Collect in sealed containers for incineration; avoid aqueous release due to environmental persistence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound?

- Methodological Answer : Spectral inconsistencies often arise from tautomerism or solvent effects:

- Variable temperature (VT) NMR : Conduct experiments between 25–60°C to identify dynamic equilibria (e.g., keto-enol tautomerism) .

- Deuterated solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Computational modeling (DFT) predicts chemical shifts for validation .

Q. What strategies are employed to assess the biological activity of this compound in drug discovery research?

- Methodological Answer : Key approaches include:

- Enzyme inhibition assays : Screen against targets like kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .

- Cellular cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7) via MTT or resazurin assays .

- Molecular docking : Simulate binding interactions with proteins (e.g., PARP-1, EGFR) using AutoDock Vina or Schrödinger Suite .

Dose-response studies (0.1–100 µM) and positive controls (e.g., doxorubicin) ensure reliability .

Q. What approaches are used to analyze and mitigate the formation of impurities during the synthesis of this compound?

- Methodological Answer : Impurity profiling involves:

- HPLC-MS : Monitor reaction progress and identify byproducts (e.g., demethylated analogs or oxidation products) .

- EP/Ph.Eur standards : Compare retention times and mass spectra against certified impurities (e.g., 6,6'-dimethoxy-2,2'-binaphthalenyl) .

Mitigation strategies: - Inert atmosphere : Reduces oxidation of hydroxymethyl groups to ketones .

- Recrystallization : Use ethanol/water mixtures to remove polar impurities .

- Catalytic scavengers : Add molecular sieves or activated charcoal to adsorb reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products